molecular formula C14H19BO4 B023711 Ethyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate CAS No. 346656-34-6

Ethyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate

Cat. No. B023711
M. Wt: 262.11 g/mol
InChI Key: GZHASWCTAWNFFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate is a chemical compound that has been studied for its various chemical properties and potential applications. It is known for its complex molecular structure and has been the subject of several scientific studies.

Synthesis Analysis

The synthesis of compounds related to Ethyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate often involves multi-step chemical processes. For example, Sunthankar et al. (1993) synthesized potential metabolites of a similar compound, using stereospecific oxidizing agents and conditions, highlighting the complexity involved in such syntheses (Sunthankar et al., 1993).

Molecular Structure Analysis

The molecular structure of related compounds has been determined through techniques like X-ray crystallography. For instance, Manolov et al. (2012) studied the structure of ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate, determining its crystalline structure and intermolecular interactions (Manolov et al., 2012).

Chemical Reactions and Properties

The chemical reactivity of such compounds can be quite complex. As an example, Calvet et al. (2007) investigated the crystal structures of related compounds to gain insight into their conformational preferences, which are crucial for understanding their chemical reactivity (Calvet et al., 2007).

Physical Properties Analysis

The physical properties of these compounds, such as melting points and crystalline structure, are often studied to understand their stability and potential applications. For instance, Huang et al. (2021) conducted a study on related compounds, focusing on their crystallographic and conformational analyses (Huang et al., 2021).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds and stability under various conditions, are critical for the potential application of these compounds. For example, Burkholder et al. (1997) explored the reaction of related compounds under different conditions, revealing aspects of their chemical behavior (Burkholder et al., 1997).

Scientific Research Applications

  • Anti-Juvenile Hormone Agents : Compounds like Ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate have been studied for their potential as anti-juvenile hormone agents. They have been observed to induce precocious metamorphosis in silkworm larvae and cause black pigmentation of the larval cuticle (Ishiguro et al., 2003).

  • Pharmacological Applications : Studies have shown that certain benzoate derivatives can effectively induce precocious metamorphosis in silkworm larvae by specifically decreasing juvenile hormone I in hemolymph, suggesting potential pharmacological applications (Furuta et al., 2010).

  • Organic Synthesis : Compounds like 2-Ethynyl-4,4,6-trimethyl-1,3,2-dioxaborinane have potential applications in catalytic hydrogenation and Diels-Alder adducts, showcasing their relevance in organic synthesis (Woods & Strong, 1967).

  • Treatment for Disorders and Cancer : Certain benzoate derivatives, such as Methyl 5-[2-(2,5-dimethoxyphenyl)ethyl]-2-hydroxybenzoate, have been synthesized for potential treatments for hyperproliferative and inflammatory disorders and cancer (Kucerovy et al., 1997).

  • Crystal Structure Analysis : The study of Ethyl 2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate revealed its crystallization in the triclinic crystal system, with intramolecular hydrogen bonds and intermolecular hydrogen bonding, highlighting its importance in crystallography (Manolov et al., 2012).

  • Arylation of Aromatic Esters : Studies involving arylboronates, including those related to ethyl benzoate derivatives, have been conducted to explore the synthesis of ortho arylation products. This has implications in advanced organic synthesis and pharmaceutical development (Kitazawa et al., 2010).

  • Liquid Crystalline Polysiloxanes : Research into new fluorinated monomers with ester functions in the spacer, precursors to side chain liquid crystalline polysiloxanes, indicates high smectogen properties and thermotropic polymorphism. These materials are relevant in materials science and engineering (Bracon et al., 2000).

properties

IUPAC Name

ethyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BO4/c1-4-17-13(16)11-7-5-6-8-12(11)15-18-9-14(2,3)10-19-15/h5-8H,4,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZHASWCTAWNFFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC=CC=C2C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50438293
Record name Ethyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50438293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate

CAS RN

346656-34-6
Record name Ethyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50438293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate

Citations

For This Compound
6
Citations
AS Rebstock, F Mongin, F Trécourt, G Quéguiner - Tetrahedron, 2004 - Elsevier
Upon treatment of ethyl 2-(4-chloro-2-pyridyl)benzoic acid, 2-(4-chloro-2-pyridyl)benzoate, and N,N-diisopropyl-2-(4-chloro-2-pyridyl)benzamide with LTMP at −75 C in THF, the lithio …
Number of citations: 23 www.sciencedirect.com
AS Rebstock, F Mongin, F Trécourt, G Quéguiner - Tetrahedron, 2003 - Elsevier
The ring deprotonation of 2-(2- and 4-pyridyl)benzoic acids using lithium dialkylamides in THF at rt, and the in situ cyclization afforded 4- and 2-azafluorenones, respectively. 1-…
Number of citations: 42 www.sciencedirect.com
Z Sun, F Li, J Ding, Z Lin, M Xu, M Zhu, J Liu - ACS Energy Letters, 2023 - ACS Publications
Commercial LIBs have the problem of instability interface of electrolyte/cathode at high voltage and high temperature. This work reports a novel series of electron-defect boron …
Number of citations: 5 pubs.acs.org
N Fresneau, N Dumas, BB Tournier, C Fossey… - European journal of …, 2015 - Elsevier
With the aim to develop a suitable radiotracer for the brain imaging of the serotonin 4 receptor subtype (5-HT 4 R) using single photon emission computed tomography (SPECT), we …
Number of citations: 10 www.sciencedirect.com
N Fresneau, T Cailly, F Fabis, JP Bouillon - Tetrahedron, 2013 - Elsevier
Substituted diazino[c]quinolin-5(6H)-ones and -isoquinolin-6(5H)-ones, diazino[c]naphthyridin-6(5H)- and -5(6H)-ones were obtained using two synthetic routes: one-pot cross-coupling/…
Number of citations: 9 www.sciencedirect.com
Y Yang, S Tang, C Liu, H Zhang, Z Sun… - Organic & Biomolecular …, 2011 - pubs.rsc.org
An applicable and easy-handling Ni-catalyst can be used to promote direct arylation of α-bromonitriles with various arylboronic acids to construct α-arylnitriles under mild conditions. …
Number of citations: 26 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.